N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a cyclopropanesulfonamide group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine under specific conditions to form the desired piperidinyl derivative. The final step involves the introduction of the cyclopropanesulfonamide group through a sulfonation reaction. The reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to a more reactive amine group.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
Scientific Research Applications
N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine and cyclopropanesulfonamide groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- N-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Uniqueness
N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for developing new derivatives with enhanced biological activity and specificity.
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2S/c13-9-7-14-12(15-8-9)17-5-3-10(4-6-17)16-20(18,19)11-1-2-11/h7-8,10-11,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPVGVTWZAQSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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